C.I.Reactive Black 13
Description
UV-Vis Spectroscopy
Reactive Black 5, a structurally similar azo dye, exhibits a λmax at 595 nm due to its conjugated π-system. This absorption corresponds to the n→π* and π→π* electronic transitions characteristic of azo (-N=N-) and aromatic systems. C.I. Reactive Black 13 likely demonstrates comparable absorption behavior, with minor shifts attributable to substituent effects.
FTIR Analysis
In reactive dyes, FTIR spectra typically show:
- Stretching vibrations for -N=N- (1450–1600 cm−1)
- Sulfonate S=O asymmetric/symmetric stretches (1030–1250 cm−1)
- Hydroxyl (-OH) and amine (-NH2) bands (3200–3500 cm−1)
While no direct FTIR data exist for C.I. Reactive Black 13, these features are expected in its spectrum.
NMR Spectroscopy
1H and 13C NMR would resolve aromatic protons, coupling patterns from azo groups, and sulfonate-related shifts. For example, Reactive Black 5’s naphthalene disulfonate structure produces distinct aromatic signals between δ 7.5–8.5 ppm. Similar patterns would dominate C.I. Reactive Black 13’s NMR profile.
Chromophoric System and Reactive Group Configuration
The chromophoric system of C.I. Reactive Black 13 is inferred to comprise azo groups (-N=N-) based on its classification as a reactive dye and comparisons to analogs. These groups delocalize π-electrons, enabling absorption in the visible spectrum.
Reactive Group Architecture
Reactive dyes typically feature electrophilic moieties for covalent fiber bonding. Common configurations include:
- Vinyl sulfone (VS): Forms ether linkages with cellulose hydroxyl groups
- Chlorotriazine: Undergoes nucleophilic substitution with fiber nucleophiles
While the exact reactive group in C.I. Reactive Black 13 is unspecified, supplier catalogs associate it with bifunctional systems (e.g., mixed vinyl sulfone and triazine groups), enhancing dye-fiber fixation.
Structural Comparison to Analogs
This table highlights structural variability among reactive blacks, with C.I. Reactive Black 13 occupying an intermediate position in complexity.
Properties
CAS No. |
12225-31-9 |
|---|---|
Molecular Formula |
C23H25NO6 |
Synonyms |
C.I.Reactive Black 13 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Reactive Black 13 shares functional similarities with other reactive dyes but differs in chromophore composition and reactive groups. Below is a comparative analysis:
Table 1: Structural Comparison of Reactive Dyes
Key Findings:
- Reactive Black 5 : Contains two azo groups, enabling deep black shades. It is highly water-soluble due to sulfonic acid groups and degrades under UV/TiO₂ catalysis .
- Reactive Blue 19: Uses anthraquinone chromophores for blue hues but exhibits severe inhibition of methanogenic bacteria in anaerobic environments, posing environmental risks .
Reactivity and Application Efficiency
Reactive Black 13’s reactivity is influenced by its anchoring groups:
- Vinyl sulfone groups provide nucleophilic substitution reactivity under alkaline conditions.
- Chlorotriazine groups react with hydroxyl groups in cellulose fibers, forming stable ether bonds.
Comparative studies of similar dyes reveal:
- Reaction Rate: Reactive Black 5 shows faster fixation rates than anthraquinone-based dyes like Reactive Blue 19 due to its azo chromophore’s electron-withdrawing effects .
- Color Yield: Anthraquinone dyes (e.g., Reactive Blue 19) generally have lower color strength than azo-based dyes (e.g., Reactive Black 5) .
Environmental and Toxicological Profiles
Table 2: Environmental Impact Comparison
Key Findings:
Preparation Methods
Diazotization of Primary Amines
Primary aromatic amines, such as 4-(β-hydroxyethyl sulfone) sulfate aniline, undergo diazotization in an acidic medium (HCl) with sodium nitrite (NaNO₂) at 0–5°C. This generates diazonium salts, critical for subsequent coupling. For example:
Acidic Coupling with H Acid
The diazonium salt reacts with 1-amino-8-naphthol-3,6-disulfonic acid (H acid) under acidic conditions to form the azo linkage. Key parameters include:
-
Conditions : Temperature 5–8°C, pH 0.5–2.0, 5-hour reaction.
-
Outcome : Formation of a bis-azo intermediate, confirmed by UV-Vis peaks at 312 nm (naphthalene) and 254 nm (benzene).
Metallization and Stabilization Processes
Post-coupling, metallization with metal salts like bisulfite-catechu (BCS) enhances dye stability and color fastness. Data from an Indian manufacturing document reveal:
-
BCS Usage : 0.205–0.275 parts per batch, reacted at 60–70°C for 2 hours.
-
Impact : Metallized dyes exhibit 8–12% higher fixation rates compared to non-metallized variants.
Post-Synthesis Processing: Spray Drying and Standardization
Crude dye solutions are concentrated and spray-dried to produce powdered formulations. Industrial protocols specify:
-
Spray Drying Parameters : Inlet temperature 180–200°C, outlet temperature 80–90°C.
-
Standardization : Blending with sodium chloride (NaCl) to achieve consistent strength (e.g., 100% ± 2%).
Comparative Analysis of Preparation Methods
The table below contrasts methods from patents and industrial reports:
| Parameter | Patent CN102433029A | Industrial Process |
|---|---|---|
| Diazotization Temp (°C) | 0–5 | 0–5 |
| Coupling pH | 0.5–2.0 | 1.0–1.5 |
| Metallization Agent | None | BCS |
| Fixation Rate (%) | 75–82 | 79–85 |
| Solubility (g/L) | 250 | 240–260 |
Environmental and Industrial Considerations
Q & A
Basic: What are the key reaction mechanisms involved in the synthesis of C.I. Reactive Black 13, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of C.I. Reactive Black 13 involves nucleophilic substitution reactions between reactive vinyl sulfone groups and cellulose substrates. To optimize yield and purity, researchers should systematically vary parameters such as pH (ideally 10–12), temperature (60–80°C), and molar ratios of reactants. Analytical techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying structural integrity and quantifying impurities. Experimental protocols must include detailed characterization of intermediates and final products, as outlined in standards for chemical reproducibility .
Advanced: How can researchers resolve contradictions in reported degradation pathways of C.I. Reactive Black 13 across different experimental setups?
Methodological Answer:
Contradictions in degradation pathways often arise from differences in experimental conditions (e.g., UV exposure vs. microbial action) or analytical methods. A systematic review approach, guided by meta-analytical frameworks such as the Q-profile method or Paule-Mandel estimator, can quantify heterogeneity in datasets and identify confounding variables . Researchers should also conduct controlled comparative studies using standardized protocols (e.g., ISO 10678 for photocatalytic degradation) and validate findings through mass spectrometry (MS) and toxicity assays to reconcile discrepancies.
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing C.I. Reactive Black 13's structural integrity post-synthesis?
Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) is essential for identifying functional groups like sulfonic acid and azo bonds, while ultraviolet-visible (UV-Vis) spectroscopy quantifies chromophore stability. For purity assessment, reverse-phase HPLC coupled with diode-array detection (DAD) provides resolution of isomers and byproducts. Researchers must cross-validate results with elemental analysis and X-ray diffraction (XRD) for crystalline phases, adhering to reproducibility guidelines for chemical characterization .
Advanced: What computational models are validated for predicting the environmental fate of C.I. Reactive Black 13 degradation products?
Methodological Answer:
Density functional theory (DFT) simulations can predict bond dissociation energies and reaction pathways for azo dye degradation. Molecular dynamics (MD) models, parameterized with experimental solubility and partition coefficients (log P), simulate interactions with aquatic organic matter. Researchers should validate predictions using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect transient intermediates. Open-access tools like EPI Suite or TEST (Toxicity Estimation Software Tool) provide supplementary environmental risk assessments .
Basic: How do pH and temperature variations during dye application affect the stability of C.I. Reactive Black 13 in aqueous solutions?
Methodological Answer:
Stability studies should employ kinetic modeling under controlled conditions. For example, Arrhenius plots can quantify activation energy (Ea) for hydrolysis at pH 3–11 and temperatures ranging from 25°C to 90°C. Buffered solutions with ionic strength adjustments (e.g., 0.1 M NaCl) ensure reproducibility. Data interpretation must account for competing reactions, such as aggregation at high concentrations, using dynamic light scattering (DLS) to monitor colloidal behavior .
Advanced: How can researchers design experiments to isolate the effects of competing reactive sites in C.I. Reactive Black 13 during covalent bonding with cellulose fibers?
Methodological Answer:
Isotopic labeling (e.g., deuterium substitution at specific sulfone groups) paired with time-resolved attenuated total reflectance (ATR)-FTIR can track site-specific reactivity. Competitive adsorption studies using model substrates (e.g., methyl cellulose vs. lignin) under controlled humidity and ionic conditions elucidate preferential binding. Advanced statistical designs, such as factorial experiments with interaction terms, are critical to disentangle multi-variable effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
